molecular formula C18H15NO2S B14579908 Benzenamine, N-phenyl-4-(phenylsulfonyl)- CAS No. 61654-48-6

Benzenamine, N-phenyl-4-(phenylsulfonyl)-

Cat. No.: B14579908
CAS No.: 61654-48-6
M. Wt: 309.4 g/mol
InChI Key: WPSCRYUFSRDMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-phenyl-4-(phenylsulfonyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group substituted with a phenylsulfonyl group at the para position

Properties

CAS No.

61654-48-6

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-phenylaniline

InChI

InChI=1S/C18H15NO2S/c20-22(21,17-9-5-2-6-10-17)18-13-11-16(12-14-18)19-15-7-3-1-4-8-15/h1-14,19H

InChI Key

WPSCRYUFSRDMMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-phenyl-4-(phenylsulfonyl)- typically involves the reaction of aniline with a sulfonyl chloride derivative under basic conditions. One common method is the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-phenyl-4-(phenylsulfonyl)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-phenyl-4-(phenylsulfonyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzenamine, N-phenyl-4-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-phenyl-4-(phenylsulfonyl)- involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-phenyl-4-(phenylazo)-
  • Benzenamine, 4-methyl-N-phenyl-
  • Benzenamine, 4-nitroso-N-phenyl-

Uniqueness

Benzenamine, N-phenyl-4-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.